REACTION_CXSMILES
|
C(O)(=O)C.C(O)(=O)C.[I:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[OH:16][S:17]([C:20]([F:23])([F:22])[F:21])(=[O:19])=[O:18].[CH3:24][Si:25]([CH3:37])([CH3:36])[C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][C:27]=1[Si](C)(C)C>C(Cl)Cl>[O-:19][S:17]([C:20]([F:23])([F:22])[F:21])(=[O:18])=[O:16].[C:10]1([I+:9][C:27]2[CH:28]=[CH:29][CH:30]=[CH:31][C:26]=2[Si:25]([CH3:37])([CH3:36])[CH3:24])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:0.1.2,6.7|
|
Name
|
|
Quantity
|
9.66 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O.C(C)(=O)O.IC1=CC=CC=C1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
5.1 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)C(F)(F)F
|
Name
|
|
Quantity
|
6.67 g
|
Type
|
reactant
|
Smiles
|
C[Si](C1=C(C=CC=C1)[Si](C)(C)C)(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for 2 h
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
to stir at room temperature for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
Concentration of the reaction mixture gave crystals which
|
Type
|
CUSTOM
|
Details
|
were triturated in ether
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
[O-]S(=O)(=O)C(F)(F)F.C1(=CC=CC=C1)[I+]C1=C(C=CC=C1)[Si](C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.82 g | |
YIELD: PERCENTYIELD | 65.14% | |
YIELD: CALCULATEDPERCENTYIELD | 65.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |